molecular formula C8H14O2 B6158095 3,3-diethyloxolan-2-one CAS No. 50994-87-1

3,3-diethyloxolan-2-one

Cat. No. B6158095
CAS RN: 50994-87-1
M. Wt: 142.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diethyloxolan-2-one (also known as DEX) is a cyclic ether compound that has been studied for its biochemical and physiological effects. It is a naturally occurring compound found in some plants, and has been used in a variety of scientific research applications.

Scientific Research Applications

DEX has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the effects of various compounds on the activity of enzymes. It has also been used to study the effects of drugs on the cardiovascular system, and the effects of various compounds on the metabolism of fatty acids. Additionally, DEX has been used to study the effects of various compounds on the immune system, and to study the effects of various compounds on the synthesis of hormones.

Mechanism of Action

The mechanism of action of DEX is not fully understood. However, it is believed that DEX acts as an antioxidant and an anti-inflammatory agent. It has also been suggested that DEX may act as a free radical scavenger, and may act as a modulator of cell signaling pathways. Additionally, DEX may act as an inhibitor of certain enzymes, and may act as an inhibitor of the formation of certain substances in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of DEX have been studied in a number of different systems. In vitro studies have suggested that DEX may have anti-inflammatory, antioxidant, and anti-apoptotic effects, as well as the ability to modulate cell signaling pathways. Additionally, DEX has been shown to have neuroprotective effects in animal models, and has been shown to have anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using DEX in lab experiments include its low cost and its availability. Additionally, DEX is relatively stable and has a low toxicity profile. However, there are some limitations to using DEX in lab experiments. For example, DEX is not soluble in water, and it can be difficult to accurately measure the concentration of DEX in a solution. Additionally, DEX can be difficult to synthesize in large quantities, and its effects can vary depending on the concentration used.

Future Directions

There are a number of potential future directions for DEX research. For example, further research could be conducted to better understand the mechanism of action of DEX, as well as to identify potential new therapeutic applications for DEX. Additionally, further research could be conducted to identify new synthesis methods for DEX, as well as to develop new methods for accurately measuring the concentration of DEX in a solution. Finally, further research could be conducted to investigate the effects of DEX on various diseases, as well as to identify potential new uses for DEX in the laboratory.

Synthesis Methods

The synthesis of DEX can be accomplished by a variety of methods. One method, which is the most commonly used, involves the reaction of ethylene oxide with isopropyl alcohol in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This reaction yields DEX as the main product, with some minor byproducts. Other methods of synthesis include the reaction of ethylene glycol with isopropyl alcohol, and the reaction of ethylene glycol with dimethyl sulfoxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-diethyloxolan-2-one can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Ethyl bromide", "Sodium ethoxide", "Diethyl malonate", "Sodium hydride", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with ethyl bromide in the presence of sodium ethoxide to form ethyl 2-bromo-3-oxobutanoate.", "Step 2: Ethyl 2-bromo-3-oxobutanoate is then reacted with diethyl malonate in the presence of sodium ethoxide to form ethyl 2-(1,3-dioxolan-2-yl)-3-oxobutanoate.", "Step 3: The resulting product from step 2 is then treated with sodium hydride in the presence of acetic anhydride to form 3,3-diethyloxolan-2-one.", "Step 4: The final product is purified by washing with sulfuric acid, sodium bicarbonate, and water, and then dried to obtain the desired compound." ] }

CAS RN

50994-87-1

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.